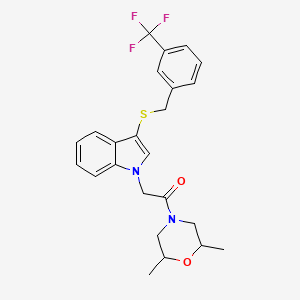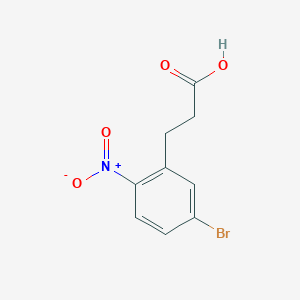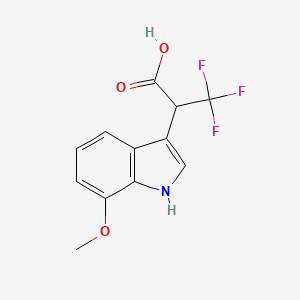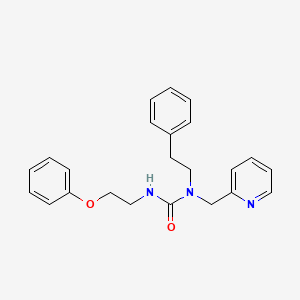
1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C24H25F3N2O2S and its molecular weight is 462.53. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Diheteroaryl Thienothiophene Derivatives : Innovative methods have been developed for synthesizing new diheteroaryl thienothiophene derivatives, showcasing the potential of complex molecules for diverse applications in materials science and pharmaceutical chemistry (Mabkhot, Al-Majid, & Alamary, 2011).
- Characterization of Morpholine Derivatives : Studies on the structural characterization of morpholine derivatives provide insights into their conformations and potential reactivities, which are crucial for designing drugs and materials with specific properties (Linden, Pour, Breitenmoser, & Heimgartner, 2001).
Applications in Medicinal Chemistry
- Analgesic and Anti-inflammatory Agents : Research into novel 4-substituted-7-trifluoromethylquinoline derivatives, which exhibit analgesic and anti-inflammatory properties, highlights the therapeutic potential of compounds with similar structural features (Abadi, Hegazy, & El-Zaher, 2005).
- Antagonist Synthesis for Clinical Applications : The efficient synthesis of NK(1) receptor antagonist Aprepitant demonstrates the clinical relevance of these chemical scaffolds in addressing health conditions such as nausea and vomiting associated with chemotherapy (Brands et al., 2003).
Material Science and Photovoltaic Applications
- Dye-Sensitized Solar Cells : The co-sensitization with near-IR absorbing cyanine dye to improve photoelectric conversion in dye-sensitized solar cells underscores the potential of such compounds in renewable energy technologies (Wu et al., 2009).
Mechanistic Studies and Synthetic Methodology
- Mechanism of Toxicity and Synthesis : Studies on the mechanism of toxicity of acetaminophen and related compounds enrich our understanding of drug safety and the design of safer pharmaceuticals (Fernando, Calder, & Ham, 1980).
Advanced Synthetic Techniques
- Enantioselective Synthesis of Morpholinones : The catalytic enantioselective synthesis of morpholinones via aza-Benzilic ester rearrangement highlights advanced methodologies in producing chiral compounds, which are crucial for drug development and synthesis of bioactive molecules (He, Wu, Wang, & Zhu, 2021).
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O2S/c1-16-11-29(12-17(2)31-16)23(30)14-28-13-22(20-8-3-4-9-21(20)28)32-15-18-6-5-7-19(10-18)24(25,26)27/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHKOPWANZGUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2995157.png)

![2-[[1-(2,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2995161.png)
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)
![7-(4-benzoylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2995164.png)
![5-{4-[(Dipropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B2995166.png)
![4-bromo-N-[4-[4-[(4-bromophenyl)sulfonylamino]phenyl]phenyl]benzenesulfonamide](/img/structure/B2995167.png)
![1-methyl-9-phenyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2995169.png)
![1-(2-Methoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995170.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2995174.png)
![4-methoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2995178.png)

